Spectroscopic Characterization of 2-Chloro-5-fluoro-4-methylbenzoic Acid: A Technical Guide
Spectroscopic Characterization of 2-Chloro-5-fluoro-4-methylbenzoic Acid: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-5-fluoro-4-methylbenzoic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus and their connectivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons.
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Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. The broadness is a result of hydrogen bonding and chemical exchange.[1][2]
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Aromatic Protons (Ar-H): There are two aromatic protons in the molecule. Due to the substitution pattern, they are in different chemical environments and will likely appear as two distinct signals. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, and the electron-donating effect of the methyl group. We can predict their approximate chemical shifts and coupling patterns. The proton at position 3 (adjacent to the chlorine and methyl groups) and the proton at position 6 (adjacent to the fluorine and carboxylic acid groups) will show coupling to the fluorine atom.
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Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet, likely in the range of 2.2-2.5 ppm.[1]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | br s | 1H |
| Ar-H (Position 6) | 7.8 - 8.1 | d | 1H |
| Ar-H (Position 3) | 7.2 - 7.5 | d | 1H |
| -CH₃ | 2.2 - 2.5 | s | 3H |
d = doublet, br s = broad singlet
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all eight carbon atoms are expected to be chemically non-equivalent and should produce eight distinct signals. The chemical shifts are influenced by the electronegativity of the attached and neighboring atoms.
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Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded and will appear at the lowest field, typically between 165 and 175 ppm.[3]
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Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of 110-145 ppm. The carbons directly bonded to electronegative atoms (Cl and F) will be significantly affected. The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F). Carbons at two or three bonds away from the fluorine will exhibit smaller couplings (²JC-F and ³JC-F).[4]
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Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon and will appear at the highest field, typically around 15-25 ppm.[2]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| Ar-C-F | 155 - 165 (d, ¹JC-F ≈ 250 Hz) |
| Ar-C-Cl | 130 - 140 |
| Ar-C-CH₃ | 135 - 145 |
| Ar-C-COOH | 125 - 135 |
| Ar-C (other) | 115 - 130 |
| -CH₃ | 15 - 25 |
d = doublet
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-fluoro-4-methylbenzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the exchangeable carboxylic acid proton.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are usually sufficient.
-
¹³C NMR Parameters: A 90-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C. Proton decoupling should be used to simplify the spectrum to singlets for each carbon.
Logical Relationship of NMR Data
Caption: Predicted NMR correlations for the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]
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C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
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C=O Stretch (Carbonyl): A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹. The conjugation with the aromatic ring and the presence of electron-withdrawing groups will influence its exact position.
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C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretch: The C-O stretching vibration of the carboxylic acid will likely appear in the 1210-1320 cm⁻¹ region.
-
C-F Stretch: A strong absorption due to the C-F stretch is expected in the 1000-1250 cm⁻¹ range.
-
C-Cl Stretch: A medium to strong absorption for the C-Cl stretch is expected in the 600-800 cm⁻¹ region.
Predicted IR Data Summary
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic | C-H Stretch | 3050 - 3100 | Medium |
| Methyl | C-H Stretch | 2850 - 2960 | Medium |
| Carbonyl | C=O Stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
| Aryl-Fluoride | C-F Stretch | 1000 - 1250 | Strong |
| Aryl-Chloride | C-Cl Stretch | 600 - 800 | Medium-Strong |
Experimental Protocol for FTIR Spectroscopy
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands.
Vibrational Modes Workflow
Caption: Key functional groups and their IR vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum (Electron Ionization)
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Molecular Ion (M⁺): The molecular formula is C₈H₆ClFO₂. The monoisotopic mass is approximately 188.0040 Da. Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. The M⁺ peak will be at m/z 188 (corresponding to the ³⁵Cl isotope) and the M+2 peak will be at m/z 190 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z 171 (and 173).
-
Loss of -COOH (M-45): The loss of the entire carboxyl group as a radical will result in a significant peak at m/z 143 (and 145).
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Loss of Cl (M-35/37): Cleavage of the C-Cl bond would lead to a fragment at m/z 153.
-
Further fragmentation of the aromatic ring can also be expected.
-
Predicted Key Fragments in Mass Spectrum
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity of Fragment |
| 188 | 190 | [M]⁺ (Molecular Ion) |
| 171 | 173 | [M - OH]⁺ |
| 143 | 145 | [M - COOH]⁺ |
| 153 | - | [M - Cl]⁺ |
Experimental Protocol for Mass Spectrometry (EI-MS)
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Sample Introduction: The solid sample can be introduced directly into the ion source via a direct insertion probe, which is heated to volatilize the sample.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Value |
| ¹H NMR | -COOH Proton | 10.0 - 13.0 ppm (br s) |
| Aromatic Protons | 7.2 - 8.1 ppm (2 x d) | |
| -CH₃ Protons | 2.2 - 2.5 ppm (s) | |
| ¹³C NMR | -COOH Carbon | 165 - 175 ppm |
| Aromatic Carbons | 110 - 165 ppm | |
| -CH₃ Carbon | 15 - 25 ppm | |
| IR | O-H Stretch | 2500 - 3300 cm⁻¹ |
| C=O Stretch | 1680 - 1710 cm⁻¹ | |
| C-F Stretch | 1000 - 1250 cm⁻¹ | |
| C-Cl Stretch | 600 - 800 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 188, 190 (3:1 ratio) |
| Key Fragments | m/z 171/173, 143/145, 153 |
Conclusion
The structural elucidation of 2-Chloro-5-fluoro-4-methylbenzoic acid relies on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust framework for researchers, enabling them to anticipate and accurately interpret experimental results, thereby facilitating the unambiguous characterization of this and structurally related compounds.
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The Royal Society of Chemistry. (2017). Supplementary Information for "A practical and sustainable access to carboxylic acids by nickel-catalyzed carboxylation of aryl and vinyl halides with CO2". Green Chemistry, 19, 3038-3042. Available at: [Link]
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